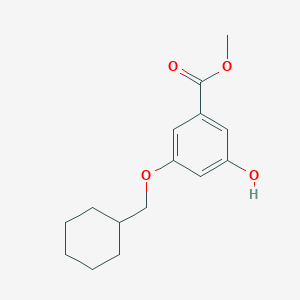![molecular formula C16H16O3 B8166521 Methyl 3'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166521.png)
Methyl 3'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features a methyl ester group, an ethyl group, and a hydroxyl group attached to the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex biphenyl derivatives.
Industrial Production Methods
Industrial production of biphenyl derivatives, including methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate, often employs scalable synthetic methodologies. These methods include the Wurtz–Fittig, Ullmann, and Negishi couplings, which are well-established for large-scale synthesis . The choice of method depends on the desired yield, purity, and specific functional groups present in the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-Hydroxybiphenyl: A biphenyl derivative with a hydroxyl group at the 4-position.
Methyl 4’-ethylbiphenyl-4-carboxylate: A similar compound with the ester group at the 4-position instead of the 3-position.
Uniqueness
Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. The combination of the ester, ethyl, and hydroxyl groups provides a distinct set of chemical properties that can be leveraged in synthetic and industrial processes .
Properties
IUPAC Name |
methyl 3-(3-ethylphenyl)-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-11-5-4-6-12(9-11)14-10-13(16(18)19-2)7-8-15(14)17/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYSVNWLOHNEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
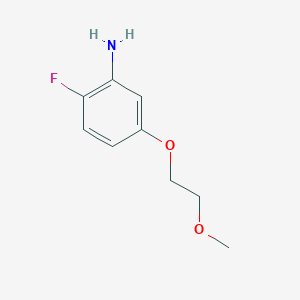
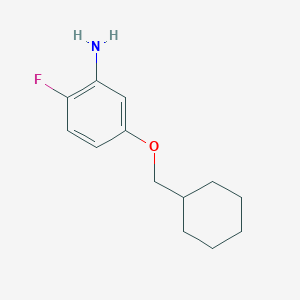
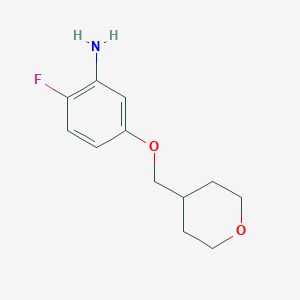
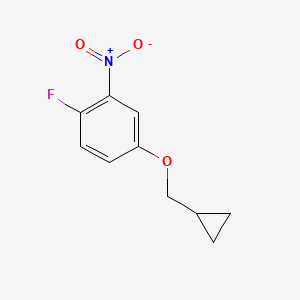

![Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166480.png)
![Methyl 6-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166482.png)
![Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166489.png)
![Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166515.png)
![Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166529.png)
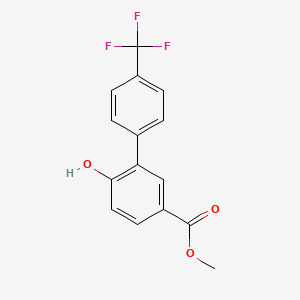
![Methyl 4'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166539.png)
